Product packaging for L-Idose-2-13C(Cat. No.:)

L-Idose-2-13C

Cat. No.: B1161221
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

L-Idose-2-13C is a high-purity, stable isotope-labeled chemical tracer designed for advanced metabolism research. As a position-specific 13C-labeled monosaccharide, it enables researchers to track the fate of individual carbon atoms through complex metabolic pathways in vivo. This compound is an essential tool for Metabolic Flux Analysis (MFA), a powerful methodology that quantifies the rates of biochemical reactions within living systems . When administered to biological systems, this compound incorporates into central carbon metabolism, and its distinctive 13C labeling pattern in downstream metabolites provides critical information for quantifying pathway fluxes . The data generated using this tracer are interpreted using sophisticated mathematical models and publicly available software tools that perform rigorous regression analysis to determine metabolic fluxes from complex isotopomer measurements . This tracer is particularly valuable for probing pentose and glucuronate interconversions, as well as glycogen and sugar nucleotide metabolism, in sophisticated experimental designs. It can be used in parallel labeling experiments with other isotopic tracers to simultaneously assess flux through multiple overlapping pathways, thereby maximizing data richness from a single study . Applications include investigating tissue-specific metabolic regulation , characterizing metabolic alterations in disease models, and studying nutrient preferences in microbial or mammalian systems. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should utilize mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy platforms to detect and quantify the 13C-labeling patterns resulting from the use of this tracer .

Properties

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Origin of Product

United States

Advanced Synthetic Methodologies for L Idose 2 ¹³c and Its Derivatives

Strategies for Carbon-13 Introduction at the C-2 Position

The targeted synthesis of L-Idose-2-¹³C requires a strategic approach to introduce the isotopic label at the desired position while controlling the stereochemistry of the entire molecule. Several key methodologies have been adapted and optimized for this purpose.

The cyanohydrin reduction method, an extension of the classic Kiliani-Fischer synthesis, provides a direct pathway for introducing a carbon-13 label at what will become the C-2 position of the target aldose. sci-hub.runih.gov This strategy typically begins with a suitable C4 aldose precursor, which is reacted with a ¹³C-labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN). acs.org

The general process involves the nucleophilic addition of the [¹³C]cyanide ion to the carbonyl group of the starting aldose, forming a pair of C2-epimeric cyanohydrins. These intermediates are then reduced in situ, commonly via catalytic hydrogenation (e.g., using H₂ over a Pd/BaSO₄ catalyst), to yield the corresponding C2-epimeric aldohexoses. nih.gov The subsequent separation of the desired L-ido epimer from the D-gluco epimer is typically achieved through chromatographic techniques. sci-hub.ru While this method is powerful for ¹³C-labeling, controlling the stereoselectivity of the initial cyanohydrin formation can be challenging, often resulting in mixtures of epimers that necessitate careful separation. acs.org

For the synthesis of L-Idose-2-¹³C, a hypothetical route would involve starting with L-xylose. Reaction with K¹³CN would generate epimeric cyanohydrins, which upon reduction would yield a mixture of L-Idose-2-¹³C and L-gulose-2-¹³C.

Given the high cost and limited availability of L-sugars, a common and economically viable strategy for the synthesis of L-idose derivatives involves the C-5 epimerization of readily available D-glucose precursors. rsc.orgacs.org D-glucose and L-idose are C-5 epimers, meaning they differ only in the stereochemical configuration at the fifth carbon atom. taylorandfrancis.comquora.com

This inversion of stereochemistry at C-5 can be accomplished through various chemical transformations. One established method involves the formation of a 5,6-unsaturated derivative (an exo-glucal) from a protected D-glucose intermediate, followed by a stereoselective reaction at the C-5 position. rsc.org Another powerful technique is the free radical reduction of a C-5 bromide derivative of a protected D-glucuronic acid. researchgate.net The stereoselectivity of this reduction has been shown to be highly dependent on the nature of the substituent at the anomeric position. For instance, an anomeric fluoride (B91410) substituent can lead to the exclusive formation of the L-ido product. researchgate.netresearchgate.net This substituent-directed approach offers a promising and expeditious route to L-idose derivatives from D-glucose. uq.edu.au

A highly effective method for achieving the C-5 epimerization of D-hexoses to their L-counterparts is through the hydroboration-oxidation of a 5,6-unsaturated pyranoside intermediate. mdpi.com This two-step reaction pathway proceeds in a stereospecific, anti-Markovnikov manner. libretexts.orgnumberanalytics.com

The process begins with the synthesis of a suitable 5-enopyranoside from a D-sugar precursor, such as D-glucose or D-mannose. mdpi.com This unsaturated intermediate is then subjected to hydroboration, typically using a borane (B79455) complex (e.g., BH₃·THF). The borane adds to the less substituted carbon of the double bond from the sterically less hindered face of the pyranoside ring. researchgate.net Subsequent oxidation of the resulting organoborane, usually with hydrogen peroxide (H₂O₂) under basic conditions, yields the desired L-ido alcohol. mdpi.comlibretexts.org Researchers have successfully applied this methodology to the synthesis of orthogonally protected L-idose derivatives, which are valuable building blocks for more complex structures like heparin. taylorfrancis.com The stereoselectivity of the hydroboration step can be influenced by the protecting groups on the sugar ring, particularly the substituent at the C-4 position. mdpi.com

The synthesis of L-idose and its isotopically labeled analogues almost invariably begins with readily available and optically pure carbohydrates from the "chiral pool". numberanalytics.comstudysmarter.co.uk D-glucose, being inexpensive and abundant, is a frequent starting point for complex multi-step syntheses. rsc.org

One common precursor derived from D-glucose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). rsc.org This starting material can be chemically manipulated through a sequence of reactions involving protection, oxidation, and stereoselective reduction to ultimately yield L-idose derivatives. For example, a concise synthesis of the key disaccharide repeating unit of heparan sulfate (B86663) (IdoA-GlcN) was achieved starting from diacetone α-D-glucose. rsc.org Another approach involves the conversion of 1,2-O-isopropylidene-α-D-glucofuranose into acetylenic intermediates, which are then transformed into L-idose and L-iduronic acid derivatives. nih.gov These multi-step routes, while often lengthy, provide access to a wide variety of specifically functionalized L-idose building blocks necessary for complex syntheses. uq.edu.aunih.gov

Hydroboration-Oxidation Based Epimerization Methods for L-Idose Derivatives

Protecting Group Strategies and Their Influence on Yield and Stereoselectivity

The judicious choice of protecting groups is paramount in the synthesis of complex molecules like L-Idose-2-¹³C, profoundly influencing reaction outcomes, yields, and stereoselectivity. uq.edu.au In the context of L-idose synthesis, protecting groups are crucial for masking reactive hydroxyl groups, directing the stereochemical course of reactions, and enabling the regioselective modification of the carbohydrate backbone. nih.gov

For instance, in the C-5 epimerization of D-glucuronides via free radical reduction, the nature of the anomeric substituent plays a critical role. Studies have shown that an anomeric β-fluoride substituent can direct the reduction to yield the L-ido product with high selectivity, whereas other substituents like O-methyl or O-acetyl groups often lead to mixtures of L-ido and D-gluco epimers. researchgate.net Similarly, the choice between acetate (B1210297) and benzoate (B1203000) protecting groups can significantly impact the selectivity and separability of products in the synthesis of L-idosyl fluorides. uq.edu.au

In the hydroboration-oxidation approach, the protecting group at the C-4 position can influence the diastereoselectivity of the borane addition to the 5,6-double bond. mdpi.com Furthermore, orthogonal protecting group strategies are essential for the synthesis of L-idose derivatives intended for use in the assembly of complex oligosaccharides like heparin. taylorfrancis.comuq.edu.au This involves using protecting groups that can be removed under different conditions, allowing for the sequential and regioselective modification of the final product, such as the installation of sulfate groups. nih.gov

Below is a table summarizing the influence of different protecting groups on the synthesis of L-idose derivatives:

Derivatization of L-Idose-2-¹³C for Complex Carbohydrate Synthesis

L-idose, and by extension L-Idose-2-¹³C, is a crucial component of several biologically important glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate. researchgate.netnih.gov Consequently, the derivatization of L-idose building blocks is a key step in the chemical synthesis of GAG oligosaccharides, which are used to study and modulate a wide array of biological processes. nih.gov

The primary goal of derivatization is to convert the L-idose monosaccharide into a suitable glycosyl donor or acceptor for use in glycosylation reactions. nih.gov This involves the strategic introduction of protecting groups and an activating group at the anomeric center. Common L-idose derivatives used in synthesis include thioglycosides, which are stable yet can be readily activated for glycosylation. nih.gov

The synthesis of these derivatives requires careful planning of protecting group strategies to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection for chain elongation or functionalization (e.g., sulfation). nih.gov For example, orthogonally protected L-idose thioglycosides have been synthesized and used as efficient glycosyl donors in the preparation of heparin disaccharides. nih.gov The presence of the ¹³C label at the C-2 position of these derivatives provides a unique spectroscopic handle to investigate the structure, conformation, and dynamics of the resulting GAG oligosaccharides in their interactions with proteins. acs.org

The table below outlines common derivatizations of L-idose for oligosaccharide synthesis:

Glycosyl Donor Preparation (e.g., Thioglycosides, Glycosyl Fluorides)

The conversion of a protected L-Idose-2-¹³C hemiacetal into a stable yet reactive glycosyl donor is a critical step for its use in oligosaccharide synthesis. Thioglycosides and glycosyl fluorides are among the most popular classes of glycosyl donors due to their stability during purification and handling, combined with their tunable reactivity for glycosylation reactions. uq.edu.aucdnsciencepub.com

Thioglycosides: These donors are widely used for the synthesis of complex oligosaccharides like glycosaminoglycans (GAGs). uq.edu.aunih.gov The preparation of L-idose thioglycosides can be achieved stereoselectively. nih.gov One common method involves treating a protected L-idose derivative with a thiol, such as ethanethiol (B150549) or thiophenol, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). uq.edu.au For example, an L-ido configured starting material can be converted to an ethyl thioglycoside in moderate yield. uq.edu.au Another efficient method involves the reaction of a glycosyl acetate with trimethyl(phenylthio)silane and a Lewis acid like zinc iodide, which can produce α-thioglycosides in excellent yield. uq.edu.auresearchgate.net The choice of nucleophile and Lewis acid is crucial for determining the anomeric selectivity of the thioglycosylation reaction. uq.edu.au Efficient preparations have been developed that avoid tedious chromatographic separations of anomeric mixtures, affording the desired thioglycosides stereoselectively. nih.gov

Glycosyl Fluorides: Glycosyl fluorides are another important class of donors, known for their stability and utility in synthesis. iupac.org Their preparation can be achieved by treating the corresponding glycosyl bromides with silver fluoride (AgF) in an anhydrous solvent like acetonitrile, which typically yields the β-fluorides. uq.edu.au The synthesis of L-idose derivatives, including fluorides, can be challenging but has been achieved through routes like the free radical reduction of 5-C-bromo-D-glucuronide precursors. uq.edu.au Studies have shown that the choice of protecting groups and the anomeric substituent significantly influences the stereoselectivity of the reduction, impacting the yield of the desired L-ido product. uq.edu.au A protocol for the stereoselective synthesis of β-D-glycosyl fluorides has been established, which has also been applied to rare L-idose thioglycosides. acs.org

Stereoselective Glycosylation Reactions Leveraging L-Idose-2-¹³C Donors

Once prepared, L-Idose-2-¹³C glycosyl donors can be used in glycosylation reactions to form specific glycosidic linkages. The stereochemical outcome of these reactions is paramount, and significant research has focused on controlling the formation of either the α- or β-anomer. cdnsciencepub.comuq.edu.audiva-portal.org L-idose thioglycosides, for instance, have been extensively studied as donors in the synthesis of GAG oligosaccharides, where specific stereochemistry is required for biological function. nih.govuq.edu.aunih.gov The activation of these donors is typically achieved using a thiophile, such as N-iodosuccinimide (NIS), often in combination with a catalytic amount of an acid promoter like trifluoromethanesulfonic acid (TfOH) or its silyl (B83357) ether (TMSOTf). uq.edu.aunih.govresearchgate.net

Controlling the anomeric selectivity in glycosylations with L-idose donors is a complex challenge influenced by multiple factors, including the donor type, protecting groups, acceptor nucleophilicity, solvent, and temperature. uq.edu.aucdnsciencepub.comuq.edu.auuq.edu.audiva-portal.org

For L-idose donors, which often adopt a ¹C₄ chair conformation, achieving high selectivity can be difficult. universiteitleiden.nl While the presence of a participating group at C-2 (acyl group) is generally expected to yield the 1,2-trans product (α-glycoside for L-idose), reactions with simple alcohol acceptors often result in mixtures of α- and β-anomers. uq.edu.auuq.edu.au

Research has shown an intriguing temperature dependence on stereoselectivity. nih.govresearchgate.net In the NIS/TMSOTf-mediated glycosylation of L-idose thioglycosides with methanol, increasing the reaction temperature leads to a higher preference for the α-glycoside. nih.govresearchgate.net For instance, one study found that increasing the temperature from 0 °C to 35 °C changed the anomeric ratio from 1:1 to 30:1 (α/β). uq.edu.au This effect is attributed to differences in the entropy and energy of competing reaction pathways, where neighboring group participation becomes more dominant at higher temperatures. nih.govresearchgate.net

The choice of solvent also plays a critical role. cdnsciencepub.com Generally, ethereal solvents like diethyl ether (Et₂O) tend to favor the formation of α-glycosides, while nitrile solvents promote β-selectivity. cdnsciencepub.com The use of additives can also steer the stereochemical outcome.

Table 1: Effect of Reaction Conditions on Anomeric Selectivity in L-Idose Glycosylation
Donor TypeAcceptorPromoter/ConditionsAnomeric Ratio (α/β)Reference
L-idose thioglycosideMethanolNIS/TMSOTf, 0 °C1:1 uq.edu.au
L-idose thioglycosideMethanolNIS/TMSOTf, 35 °C30:1 uq.edu.au
L-idose thioglycosiden-ButanolNIS/TMSOTf, Room Temp2:1 uq.edu.au
L-idose trichloroacetimidateMethanolTMSOTf, 0 °C1.2:1 uq.edu.au

Neighboring group participation by a C-2 acyl protecting group is a fundamental strategy for achieving 1,2-trans glycosidic linkages. mdpi.combeilstein-journals.org The mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. The subsequent attack by the acceptor alcohol occurs from the opposite face, leading to the exclusive formation of the 1,2-trans product. cdnsciencepub.comuq.edu.au

In the context of L-Idose-2-¹³C, a C-2 acyl group (like acetate or benzoate) would be expected to direct the formation of the 1,2-trans α-glycoside. However, studies on L-idose and L-iduronic acid donors have revealed that the influence of neighboring group participation is less pronounced than in other sugar series, especially when simple alcohols are used as acceptors. uq.edu.auuq.edu.au Glycosylations often yield mixtures of both 1,2-trans (α) and 1,2-cis (β) products. uq.edu.auuq.edu.au

This incomplete stereocontrol suggests that the reaction does not proceed exclusively through the acyloxonium ion intermediate. uq.edu.au Density Functional Theory (DFT) calculations have shown that a competing pathway exists, involving the non-stereoselective addition of the acceptor to an intermediate oxocarbenium ion. uq.edu.au The balance between these two competitive pathways—stereospecific attack on the acyloxonium ion and non-stereoselective attack on the oxocarbenium ion—determines the final anomeric ratio. uq.edu.au Interestingly, when more complex monosaccharide acceptors are used, the expected 1,2-trans products are often formed exclusively, indicating that the nature of the acceptor also plays a significant role in the reaction outcome. uq.edu.auuq.edu.au

Anomeric Selectivity Control in Glycosylation (e.g., α- vs. β-glycosides)

Purification and Isolation Techniques for ¹³C-Labeled Carbohydrates

The purification of isotopically labeled compounds like L-Idose-2-¹³C is a critical final step to ensure their suitability for subsequent applications, such as NMR studies. diva-portal.orgoup.com The primary goal is to separate the desired labeled product from unreacted starting materials, reagents, and any side products formed during the reaction.

Chromatography is the most common and effective method for the purification of carbohydrates. nih.gov Silica gel column chromatography is widely employed for the large-scale purification of labeled sugars and their derivatives. nih.gov The choice of solvent system (eluent) is optimized to achieve efficient separation based on the polarity of the target compound and impurities.

Following purification, it is essential to confirm the identity, purity, and isotopic enrichment of the final product. High-resolution analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of the purified compound. diva-portal.org For L-Idose-2-¹³C, ¹³C NMR will show a significantly enhanced signal at the C-2 position. Two-dimensional NMR experiments help to confirm the stereochemistry and the position of the glycosidic linkage. diva-portal.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and verify the incorporation of the ¹³C label by observing the expected mass shift. It is also a sensitive tool for assessing the isotopic enrichment of the sample. diva-portal.org

These techniques, often used in combination, provide comprehensive characterization and ensure that the synthesized L-Idose-2-¹³C is of sufficient purity for its intended use in advanced research.

Advanced Spectroscopic Characterization and ¹³c Nmr Applications for L Idose 2 ¹³c

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled sugars like L-Idose-2-¹³C. nih.govfrontiersin.org The introduction of a ¹³C isotope at a specific position provides a powerful probe for detailed analysis.

¹³C Chemical Shift Analysis and Isotopic Enrichment Quantitation

The isotopic enrichment of L-Idose-2-¹³C can be quantified by comparing the integral of the enhanced ¹³C-2 signal to the signals of the other naturally abundant ¹³C carbons in the molecule or to a known internal standard. nih.gov High-resolution NMR provides the necessary spectral dispersion to resolve individual carbon signals, facilitating accurate quantitation. frontiersin.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Hexopyranoses

This interactive table provides typical chemical shift ranges for carbon atoms in hexopyranose sugars.

Carbon PositionTypical Chemical Shift (ppm)Notes
C1 (Anomeric)90 - 105Highly dependent on anomeric configuration (α or β).
C2 - C565 - 85Influenced by stereochemistry and ring conformation.
C660 - 65Typically the most upfield of the ring carbons.

Note: Specific chemical shifts for L-Idose-2-¹³C would require experimental data. The values presented are general ranges for hexopyranoses.

Heteronuclear (¹H-¹³C) Coupling Constant Analysis for Conformational Studies

Heteronuclear coupling constants (J-couplings) between protons and ¹³C nuclei provide valuable information about the dihedral angles between these atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution. researchgate.net Specifically, one-bond (¹J_CH_) and multi-bond (²J_CH_, ³J_CH_) coupling constants are analyzed.

The Karplus relationship, originally developed for ¹H-¹H couplings, has been extended to ¹H-¹³C couplings, correlating the magnitude of the three-bond coupling constant (³J_CH_) to the dihedral angle. researchgate.net This analysis is particularly important for idose, which is known to exist in an equilibrium of different ring conformations (e.g., ¹C₄, ⁴C₁, and skew-boat forms). researchgate.netacs.org By measuring the various ¹H-¹³C coupling constants involving the labeled C-2 position and its neighboring protons, researchers can gain detailed insights into the preferred conformation(s) of the L-Idose-2-¹³C molecule. researchgate.net One-bond ¹J_CH_ coupling constants are also informative, with their magnitude correlating to the hybridization of the carbon atom. rubingroup.org

Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Spectral Assignment and Connectivity

While one-dimensional NMR provides essential information, complex molecules like sugars often exhibit significant signal overlap in their ¹H spectra. nih.gov Multidimensional NMR techniques are indispensable for achieving complete and unambiguous assignment of all proton and carbon signals. usask.cabitesizebio.com

COSY (Correlation Spectroscopy): This homonuclear (¹H-¹H) experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbons. sdsu.edu This allows for the tracing of the proton connectivity network throughout the sugar backbone.

HSQC (Heteronuclear Single Quantum Coherence): This is a two-dimensional experiment that correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu For L-Idose-2-¹³C, the HSQC spectrum would show a strong cross-peak between the H-2 proton and the enriched C-2 carbon, confirming their direct bond. This technique is highly sensitive and essential for assigning the carbon spectrum based on the proton assignments. columbia.edu

Together, these multidimensional techniques provide a comprehensive picture of the molecular structure and allow for the complete assignment of the ¹H and ¹³C NMR spectra of L-Idose-2-¹³C. uct.ac.zamdpi.com

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally useful for analyzing isotopically labeled compounds, providing information on isotopic enrichment and the distribution of isotopes within a molecule.

High-Resolution Mass Spectrometry for Mass Isotopologue Distribution (MID)

High-resolution mass spectrometry (HRMS), for instance using Orbitrap or TOF (Time-of-Flight) analyzers, can separate ions with very small mass differences. nih.gov This capability is essential for accurately determining the mass isotopologue distribution (MID) of a labeled metabolite. researchgate.netnih.gov An isotopologue is a molecule that differs only in its isotopic composition. For L-Idose-2-¹³C, HRMS can clearly distinguish the M+1 peak (from the ¹³C label) from the M peak (unlabeled) and other naturally occurring isotopes. nih.govplos.org

The MID provides a detailed profile of the labeling pattern, showing the relative abundance of the unlabeled molecule (M), the molecule with one ¹³C label (M+1), two ¹³C labels (M+2), and so on. This is critical for metabolic studies to understand how the labeled precursor has been incorporated and transformed. nih.gov

Applications in Tracing Carbon Flow and Metabolite Identification

L-Idose-2-¹³C, as a stable isotope tracer, is invaluable for metabolic flux analysis. medchemexpress.comnih.gov In these experiments, the labeled sugar is introduced into a biological system (e.g., cell culture or a whole organism). bitesizebio.com By analyzing the MID of downstream metabolites using MS, researchers can trace the path of the ¹³C-2 carbon atom through various metabolic pathways. bitesizebio.comosti.gov

For example, if L-Idose-2-¹³C is metabolized through glycolysis, the ¹³C label will appear in metabolites such as pyruvate (B1213749) and lactate. mdpi.comnorthwestern.edu The specific position of the label in these products provides detailed information about the activity of different enzymatic pathways. This technique allows for the quantitative measurement of metabolic fluxes and helps in identifying and characterizing both known and unknown metabolic products derived from the initial tracer. nih.govmdpi.com

Integration of NMR and MS Data for Comprehensive Structural Elucidation of Labeled Metabolites

The unambiguous structural elucidation of metabolites, particularly complex carbohydrates like L-Idose, presents a significant analytical challenge due to the existence of numerous isomers and stereoisomers. The strategic introduction of a stable isotope label, as in L-Idose-2-¹³C, provides a powerful tool for detailed characterization. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a cornerstone strategy for the comprehensive analysis of such labeled compounds. nih.govmdpi.com This combined approach leverages the distinct yet complementary information provided by each technique to overcome their individual limitations, leading to a more robust and complete structural assignment. nih.gov

Mass spectrometry is highly sensitive and excellent for determining the molecular weight of a compound and, by extension, its molecular formula. mdpi.com For a ¹³C-labeled metabolite, MS analysis can precisely confirm the incorporation of the heavy isotope. In the case of L-Idose-2-¹³C, high-resolution mass spectrometry would detect a molecular ion peak corresponding to the mass of an idose molecule containing one ¹³C atom, distinguishing it from its unlabeled counterpart. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective, as they separate complex mixtures prior to analysis, resolving isobaric structures and allowing for the differentiation of biological signals from background noise. nih.govcreative-biolabs.com Tandem MS (MS/MS) can further provide structural insights by generating characteristic fragmentation patterns, which can help identify the core sugar structure. frontiersin.org

While MS provides crucial information on mass and elemental composition, it often struggles to differentiate between isomers (e.g., glucose vs. idose) or pinpoint the exact location of an isotopic label within the molecule. This is where NMR spectroscopy becomes indispensable. ¹³C-NMR spectroscopy directly probes the carbon skeleton of a molecule, providing distinct signals for each unique carbon atom. nih.gov The introduction of a ¹³C label at a specific position, such as the C-2 carbon in L-Idose-2-¹³C, dramatically enhances the signal intensity for that particular carbon, making its identification straightforward. nih.govosti.gov

Advanced 2D-NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. mdpi.comcreative-biolabs.com An HSQC spectrum correlates carbons with their directly attached protons, while an HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds). For L-Idose-2-¹³C, these experiments would allow for the definitive assignment of the enhanced ¹³C signal to the C-2 position by observing its correlations to neighboring protons, thus confirming the specific site of isotopic labeling.

The true analytical power emerges when these data sets are integrated. nih.govnih.gov The process for a labeled metabolite like L-Idose-2-¹³C typically follows a workflow where:

LC-MS analysis first confirms the presence of a compound with the correct mass for a singly ¹³C-labeled hexose (B10828440) (C₅¹³CH₁₂O₆). nih.gov

The sample is then analyzed by NMR. A 1D ¹³C-NMR spectrum will show one significantly enhanced signal relative to the others at natural abundance. osti.gov

2D-NMR experiments (HSQC, HMBC) are performed to correlate this enhanced ¹³C signal with specific protons in the ¹H-NMR spectrum, allowing its position in the spin system to be mapped. creative-biolabs.com

By combining the molecular formula from MS with the detailed connectivity map from NMR, the metabolite is unambiguously identified as L-Idose, and the label is confirmed to be at the C-2 position. nih.gov

This integrated approach not only validates the structure of the labeled compound itself but is also fundamental in metabolic flux analysis, where labeled metabolites are used as tracers to map biochemical pathways. frontiersin.orgrsc.org

Data Tables

The following tables provide representative data that would be obtained during the analysis of L-Idose-2-¹³C.

Table 1: Representative Mass Spectrometry Data for L-Idose Isotopologues. This table illustrates the expected mass-to-charge ratios (m/z) for unlabeled L-Idose and L-Idose-2-¹³C in a high-resolution mass spectrometer.

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ Ion (m/z)
L-IdoseC₆H₁₂O₆180.063388181.07066
L-Idose-2-¹³CC₅¹³CH₁₂O₆181.066743182.07402

Data is illustrative and based on theoretical calculations.

Table 2: Representative ¹³C-NMR Chemical Shift Data for L-Idose in D₂O. This table shows typical chemical shifts for the different forms of L-Idose in solution. For L-Idose-2-¹³C, the signal corresponding to the C-2 carbon would be significantly enhanced. researchgate.netunimo.it

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C-196.997.4102.3105.5
C-2 71.3 72.1 77.2 80.1
C-370.866.576.877.9
C-472.872.882.581.6
C-571.967.870.671.9
C-663.663.963.864.7

Note: L-Idose exists in equilibrium between its different cyclic (pyranose and furanose) forms in solution. researchgate.net The signal for C-2 would be selectively enhanced due to ¹³C-labeling.

Applications in Metabolic Pathway Elucidation and Flux Analysis Using L Idose 2 ¹³c As a Tracer

Principles of Stable Isotope Tracing for Metabolic Research

Stable isotope tracing is a technique that utilizes non-radioactive isotopes to track the movement of atoms through metabolic pathways. creative-proteomics.commdpi.com The fundamental principle lies in introducing a molecule, such as L-Idose, labeled with a heavy isotope like Carbon-13 (¹³C) at a specific atomic position, into a biological system. creative-proteomics.commaastrichtuniversity.nl This labeled substrate, or tracer, is chemically identical to its unlabeled counterpart and is metabolized by the cell's enzymatic machinery in the same manner. nih.gov

As the ¹³C-labeled L-Idose is processed through various metabolic reactions, the labeled carbon atom is incorporated into downstream metabolites. creative-proteomics.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the distribution of the ¹³C label in these metabolites. frontiersin.orgwikipedia.org This "isotopic enrichment" provides a dynamic snapshot of metabolic activity. The pattern and extent of label incorporation reveal the active metabolic routes and the relative contributions of different pathways to the production of specific metabolites. 13cflux.netmdpi.com

The core concept of isotopic dilution is central to this analysis. The rate at which the isotopic enrichment of a metabolite changes within a system is proportional to the ratio of the labeled tracer to the unlabeled endogenous molecules. creative-proteomics.com By measuring these changes over time, it is possible to calculate the rates of metabolic reactions, known as metabolic fluxes. mdpi.com This quantitative information offers a deeper understanding of cellular physiology beyond what can be gleaned from static measurements of metabolite concentrations alone. researchgate.net

Experimental Design for Metabolic Flux Analysis (MFA) with ¹³C-Labeled Substrates

The success of a ¹³C-Metabolic Flux Analysis (¹³C-MFA) study heavily relies on a well-conceived experimental design. The primary goal is to maximize the information obtained from the labeling patterns to accurately resolve metabolic fluxes. researchgate.net

In Vitro and In Vivo ¹³C-Labeling Experiment Design

The design of ¹³C-labeling experiments differs between in vitro (cell culture) and in vivo (whole organism) studies, although the fundamental principles remain the same.

In Vitro Design: In a controlled laboratory setting, such as cell cultures, the experimental conditions can be precisely managed. researchgate.net A typical in vitro experiment involves growing cells in a defined medium where a standard carbon source, like glucose, is replaced with its ¹³C-labeled counterpart, in this case, L-Idose-2-¹³C. wikipedia.org The concentration of the tracer and the duration of the labeling period are critical parameters. Parallel labeling experiments, where different cultures are fed with substrates labeled at different positions, can significantly enhance the resolution of flux estimations. nih.govsci-hub.se For instance, comparing the metabolic fate of [1-¹³C]glucose with that of uniformly labeled [U-¹³C]glucose can help distinguish between different metabolic pathways. frontiersin.org

In Vivo Design: In vivo experiments present greater complexity due to the interaction of multiple tissues and organ systems. nih.gov Introducing the labeled tracer, such as L-Idose-2-¹³C, is often done through intravenous infusion to ensure controlled delivery. maastrichtuniversity.nlnih.gov The design must account for the distribution of the tracer throughout the body and its metabolism in different organs. nih.gov Minimally invasive sampling techniques are often employed to collect biological fluids or tissue biopsies over time. nih.gov These studies are crucial for understanding systemic metabolism and the metabolic interplay between different organs in health and disease. nih.gov

A key consideration in both settings is the selection of the isotopic tracer itself. nih.gov The choice of which carbon atom to label in the substrate molecule is a critical decision that influences the precision and accuracy of the resulting flux map. nih.gov

Sampling Strategies and Time-Course Experiments

The timing and frequency of sample collection are crucial for capturing the dynamics of metabolic pathways.

Sampling Strategies: Proper sampling is essential for obtaining high-quality data. numberanalytics.com This involves rapidly quenching metabolic activity to prevent further enzymatic reactions after the sample is collected. numberanalytics.com This is often achieved by using cold solvents like methanol. Subsequent extraction procedures isolate the metabolites of interest for analysis. numberanalytics.com

Time-Course Experiments: Time-course experiments involve collecting samples at multiple time points after the introduction of the labeled tracer. numberanalytics.complos.org This approach is particularly valuable for isotopically non-stationary MFA (INST-MFA), where the system is at a metabolic steady state, but the isotopic labeling has not yet reached a steady state. wikipedia.orgacs.org By tracking the transient changes in isotopic labeling over time, INST-MFA can provide detailed information about metabolic fluxes, especially in systems that are slow to reach isotopic equilibrium. researchgate.netacs.org

Quantitative ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Quantitative ¹³C-MFA involves the use of computational models to translate the measured isotopic labeling data into a comprehensive map of metabolic fluxes. nih.govvanderbilt.edu

Computational Tools and Algorithms for Flux Estimation

A variety of computational tools and algorithms have been developed to facilitate the complex calculations required for ¹³C-MFA. proceedings.science These software packages automate the process of flux estimation by fitting the experimental labeling data to a metabolic network model. utah.edu

The estimation of metabolic fluxes is typically formulated as a least-squares parameter estimation problem. nih.gov The goal is to find the set of flux values that minimizes the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the model. nih.gov This is often achieved through iterative optimization algorithms. helsinki.fi

Several types of algorithms are employed for flux estimation:

Evolutionary Algorithms: These heuristic methods, such as simulated annealing, have been successfully used to solve the optimization problem in MFA. frontiersin.org

Gradient-Based Algorithms: Methods like the Levenberg-Marquardt algorithm are also used, though they can be computationally intensive. oup.com

Monte Carlo Sampling Methods: Algorithms like Artificial Centering Hit-and-Run (ACHR) and Coordinate Hit-and-Run with Rounding (CHRR) are used to sample the solution space and provide statistical properties of the metabolic network. nih.govmdpi.com

Table 1: Examples of Computational Tools for ¹³C-MFA

ToolPlatformKey Features
INCA MATLABUser-friendly interface for ¹³C-MFA calculations. nih.gov
13CFLUX2 Command-lineHigh-performance simulator for designing and evaluating labeling experiments. acs.org13cflux.net
Metran Not specifiedUsed for flux estimation and statistical analysis. nih.govsci-hub.se
OpenFLUX2 Not specifiedOpen-source tool for flux estimation. acs.org
FreeFlux PythonOpen-source package for time-efficient isotopically nonstationary MFA. acs.org
CeCaFLUX Web serverUser-friendly platform for instationary ¹³C metabolic flux analysis. oup.com

Isotopic Network Reconstruction and Flux Map Generation

The final step in ¹³C-MFA is the reconstruction of the isotopic network and the generation of a flux map.

Isotopic Network Reconstruction: This involves creating a detailed model of the biochemical reactions within the metabolic network being studied. nih.gov This model includes the stoichiometry of each reaction and the atom transitions, which describe how carbon atoms are rearranged during each enzymatic step. frontiersin.org This information is often compiled from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.net

Flux Map Generation: Once the fluxes have been estimated, they are visualized in the form of a flux map. vanderbilt.edunih.gov This map provides a quantitative representation of the flow of metabolites through the different pathways in the network. vanderbilt.edu By comparing flux maps obtained under different conditions (e.g., normal vs. diseased states, or before and after a genetic modification), researchers can gain valuable insights into how metabolic pathways are regulated and how they are altered in different physiological or pathological states. vanderbilt.edu

Investigating Novel or Aberrant Metabolic Pathways

The use of L-Idose-2-¹³C can be particularly insightful for investigating novel or aberrant metabolic pathways, especially in disease states where metabolic reprogramming is a known hallmark. For example, in conditions associated with high aldose reductase activity, such as diabetic complications, tracing the metabolism of L-Idose-2-¹³C could provide a dynamic measure of polyol pathway flux.

Furthermore, some cancer cells exhibit altered metabolic dependencies. While not a primary fuel source, the metabolism of rare sugars like L-idose could be altered in cancer cells. Studies have shown that some rare sugars can have anti-proliferative effects. By using L-Idose-2-¹³C, researchers could investigate if these effects are due to the sugar itself or a downstream metabolite, and whether the carbon from L-idose is being shunted into unexpected biosynthetic pathways. The appearance of the ¹³C label in metabolites not predicted by known pathways would be a strong indicator of novel enzymatic activities or metabolic routes.

Comparative Metabolomics with ¹³C-Labeled L-Idose

Comparative metabolomics aims to identify differences in the metabolome between two or more groups, such as healthy versus diseased cells, or treated versus untreated cells. Utilizing L-Idose-2-¹³C in a comparative metabolomics study can add a dynamic dimension to this analysis by revealing differences in the activity of specific metabolic pathways.

For instance, one could compare the metabolic fate of L-Idose-2-¹³C in a normal cell line versus a cancer cell line known to overexpress aldose reductase. By quantifying the amount of ¹³C label incorporated into L-iditol and other downstream metabolites in both cell lines, a direct comparison of polyol pathway activity can be made.

Below is a hypothetical data table from such a comparative experiment, illustrating potential differences in L-idose metabolism.

Table 2: Hypothetical Comparative Analysis of ¹³C-Label Incorporation from L-Idose-2-¹³C in Normal vs. Cancer Cells
Metabolite¹³C Enrichment in Normal Cells (as % of total metabolite pool)¹³C Enrichment in Cancer Cells (as % of total metabolite pool)
L-Iditol-2-¹³C15%45%
L-Sorbose-2-¹³C2%8%
¹³C-labeled Glycolytic Intermediates<0.1%1.5%
¹³C-labeled Pentose (B10789219) Phosphate (B84403) Pathway Intermediates<0.1%0.5%

This table presents hypothetical data to illustrate how L-Idose-2-¹³C could be used in comparative metabolomics. The percentages represent the proportion of the metabolite pool that has incorporated the ¹³C label.

In this hypothetical scenario, the cancer cells show a significantly higher flux through the polyol pathway, as evidenced by the greater enrichment in L-iditol-2-¹³C and L-Sorbose-2-¹³C. The appearance of the ¹³C label in glycolytic and pentose phosphate pathway intermediates in cancer cells, but not in normal cells, would suggest an aberrant shunting of L-idose metabolites into central carbon metabolism in the cancerous state.

Role of L Idose Derivatives in Glycobiology and Complex Carbohydrate Research

L-Idose as a Monosaccharide Component of Glycosaminoglycans (GAGs)

L-Idose, and more significantly its oxidized form L-iduronic acid (IdoA), is a crucial monosaccharide component of several vital glycosaminoglycans (GAGs), including dermatan sulfate (B86663), heparin, and heparan sulfate. pharmaffiliates.comresearchgate.net These complex polysaccharides are found on cell surfaces and in the extracellular matrix, where they mediate a vast array of biological processes, from cell signaling and adhesion to blood coagulation and inflammation. researchgate.netoup.com The incorporation of IdoA, which is the C-5 epimer of D-glucuronic acid, into the GAG chain is a critical modification that confers unique structural and functional properties to these biomolecules. oup.comoup.com

The detailed study of GAG structure and function necessitates the synthesis of precisely defined oligosaccharide fragments. Chemoenzymatic synthesis has emerged as a powerful strategy, combining the flexibility of chemical methods with the specificity of enzymatic reactions to build complex GAG chains. sci-hub.se This approach is particularly valuable for creating isotopically labeled GAGs.

A key example involves the synthesis of a ¹³C-labeled heparin-like oligosaccharide. pnas.org The process can be initiated with a ¹³C-labeled precursor, such as UDP-[¹³C]GlcA, which is prepared from fully ¹³C-labeled glucose. pnas.org This labeled nucleotide sugar is then incorporated into a growing oligosaccharide chain by specific glycosyltransferases. Subsequently, an epimerase enzyme acts on the newly incorporated [¹³C]GlcA residue within the chain, converting it to a [¹³C]L-iduronic acid (IdoA) residue. oup.compnas.org This method allows for the site-specific insertion of a ¹³C label, such as at the C-2 position derived from an initial L-Idose-2-¹³C precursor or through enzymatic conversion of a labeled glucuronic acid, providing a powerful tool for structural and interaction studies. pnas.orgnih.gov

A defining feature of IdoA residues within GAGs is their remarkable conformational flexibility. oup.com Unlike most other sugar residues in GAGs that maintain a rigid chair conformation (⁴C₁), IdoA exists in a dynamic equilibrium between the chair (¹C₄) and one or more skew-boat (²Sₒ) conformations. oup.comnih.gov This conformational plasticity is not random; it is modulated by the sulfation pattern of the IdoA residue itself and of adjacent sugar units in the GAG chain. nih.govacs.org

For instance, NMR studies have shown that 2-O-sulfation of the IdoA residue strongly favors the ¹C₄ conformation. nih.govacs.org This ability to switch conformations is fundamentally important for the biological activity of GAGs like heparin and heparan sulfate. It allows the GAG chain to adapt its shape to fit the binding sites of a wide variety of proteins, including growth factors, enzymes, and cytokines, thereby regulating their activity. oup.com The use of ¹³C-labeled IdoA residues is critical for the detailed NMR experiments that are used to define these conformational equilibria. nih.gov

Conformational States of L-Iduronic Acid (IdoA) in GAGs
Primary Conformations ¹C₄ (chair) and ²Sₒ (skew-boat)
Influencing Factor Sulfation pattern on the IdoA residue and adjacent monosaccharides. nih.govacs.org
Biological Significance Enables adaptability for binding to a diverse range of proteins, modulating their biological functions. oup.com
This table outlines the key aspects of the conformational flexibility of IdoA residues.

Synthesis of ¹³C-Labeled GAG Oligosaccharides Incorporating L-Idose-2-¹³C

Investigating Glycosylation Pathways and Mechanisms

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a complex post-translational modification that generates immense structural diversity. researchgate.net The biosynthesis of GAGs involves a cascade of enzymes, including glycosyltransferases and epimerases. researchgate.net A key step in the biosynthesis of heparin and heparan sulfate is the C-5 epimerization of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues after the GlcA has been incorporated into the growing polysaccharide chain. oup.com

The use of isotopically labeled sugars like L-Idose-2-¹³C and its precursors is fundamental to dissecting these pathways. By introducing a ¹³C-labeled monosaccharide into a cell or an in vitro enzymatic system, researchers can trace its incorporation and subsequent modification through the biosynthetic machinery. This allows for the identification of enzymatic intermediates and the characterization of the enzymes involved, providing a clearer picture of the mechanisms that control the final structure of GAGs.

Structural and Mechanistic Studies of Carbohydrate-Protein Interactions

The biological effects of GAGs are almost entirely mediated through their interactions with proteins. intlpress.com The specific sequence and modification of sugars, including the presence and conformation of IdoA, create distinct binding sites for proteins. oup.com The conformational plasticity of IdoA is particularly crucial, as it allows the GAG chain to present different three-dimensional structures, facilitating specific recognition by a wide range of protein partners. oup.com Studies have shown that even subtle changes in sugar stereochemistry, such as comparing L-idose to other monosaccharides, can lead to major changes in the geometry of protein-carbohydrate interactions. nih.gov

Determining the precise atomic details of how a carbohydrate binds to a protein is essential for understanding its function and for designing therapeutic agents. NMR spectroscopy is a uniquely powerful tool for this purpose, and the use of ¹³C-labeled ligands, such as oligosaccharides incorporating L-Idose-2-¹³C, is central to these investigations. nih.govacs.org

The ¹³C label provides a sensitive probe that reports on the local chemical environment of that specific carbon atom. When a ¹³C-labeled GAG oligosaccharide binds to a protein, changes in the NMR signal of the labeled carbon can be observed. These changes provide detailed information about which part of the sugar is in direct contact with the protein, the conformation of the sugar in the bound state, and the dynamics of the interaction. d-nb.info This approach allows for the high-resolution mapping of binding interfaces and the elucidation of the structural basis for binding specificity, which would be impossible to achieve with unlabeled molecules. nih.gov

Enzymatic Transformations Involving L-Idose and its Derivatives

L-Idose and its derivatives serve as substrates for various enzymes, and studying these transformations provides insight into both carbohydrate metabolism and the potential for enzymatic synthesis. A notable example is the enzyme aldose reductase (AR). unipi.it Research has demonstrated that aldose reductase can efficiently catalyze the reduction of L-idose. unipi.itunipi.it

Substrate Specificity and Kinetic Analysis of Aldose Reductase with L-Idose

Aldose reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the NADPH-dependent reduction of a wide range of aldehydes, including glucose. google.com This reaction is implicated in the development of diabetic complications, making AR a significant therapeutic target. google.com While D-glucose is a primary physiological substrate, its in vitro use for kinetic studies is challenging due to the low percentage of its open-chain aldehyde form in solution. nih.gov

Research has demonstrated that L-Idose is a superior alternative substrate for the kinetic analysis of aldose reductase from various sources, including bovine lens and human recombinant forms. nih.gov The structural similarity of L-Idose to D-glucose, differing only in the stereochemistry at the C-5 carbon, makes it an excellent mimic. researchgate.net Crucially, L-Idose exists in solution with a significantly higher proportion of the reactive open-chain aldehyde form—approximately 60 to 80 times higher than that of D-glucose. portlandpress.com This characteristic allows for more sensitive and reliable enzymatic assays. nih.gov

Kinetic studies reveal that while the catalytic efficiency (kcat) of aldose reductase for L-Idose is nearly identical to that for D-glucose, the Michaelis constant (KM) is significantly lower. nih.gov This lower KM indicates a higher apparent affinity of the enzyme for L-Idose, which is attributed to the greater availability of its aldehydic form for binding to the enzyme's active site. nih.gov

Interactive Data Table: Kinetic Parameters of Aldose Reductase with D-Glucose and L-Idose

SubstrateEnzyme SourceKM (mM)kcat (min-1)kcat/KM (M-1s-1)
D-GlucoseBovine Lens (bAR)11515.62.3
L-IdoseBovine Lens (bAR)4.814.450.0
D-GlucoseHuman Recombinant (hAR)16031.23.3
L-IdoseHuman Recombinant (hAR)3.930.0128.2
Data sourced from studies on aldose reductase kinetics. The kinetic parameters highlight L-Idose as a more efficient substrate in vitro due to its lower KM value.

Mechanistic Enzymology of Carbohydrate-Modifying Enzymes

The specific labeling of a substrate with a stable isotope, as in L-Idose-2-13C, is a cornerstone of mechanistic enzymology. This technique allows researchers to trace the fate of specific atoms through a catalytic cycle, providing unambiguous evidence for reaction mechanisms. While detailed published studies specifically utilizing this compound are not widespread, its role can be understood through the established principles of isotopic labeling in studying carbohydrate-active enzymes (CAZymes). ,

The introduction of a ¹³C label at the C-2 position of L-Idose makes it a powerful probe for enzymes that catalyze reactions at this site, such as isomerases or epimerases. researchgate.net The primary methods for exploiting this label are Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of Kinetic Isotope Effects (KIEs). wikipedia.org, mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the nuclear environment of an isotope. wikipedia.org By monitoring the ¹³C signal from this compound during an enzymatic reaction, researchers can directly observe the formation of transient intermediates and products in real-time. Changes in the chemical shift of the ¹³C-2 nucleus can indicate alterations in bonding and chemical environment, helping to identify key steps in the catalytic process. For example, in an epimerization reaction at C-2, NMR could help distinguish between a mechanism involving a deprotonation/reprotonation sequence via an enediol intermediate and other possible pathways.

Kinetic Isotope Effect (KIE): A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE for a reaction using this compound can reveal whether the bond to the C-2 carbon is broken or formed in the rate-determining step of the reaction. mdpi.com A significant KIE (greater than 1) would provide strong evidence that a step involving the C-2 position, such as the cleavage of a C-H bond, is kinetically significant. This information is critical for mapping the energy profile of the reaction and understanding the transition state structure. For instance, studies on xylose isomerase, which can catalyze C-2 epimerization, have utilized labeled substrates to elucidate its mechanism, providing a clear precedent for the potential application of this compound. researchgate.net

Theoretical and Computational Studies of L Idose and Its ¹³c Labeled Forms

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the conformational landscape of L-idose. Due to the axial orientation of hydroxyl groups at C-1, C-2, C-3, and C-4 in its most stable chair conformation (¹C₄), L-idose exhibits significant conformational flexibility, making it an interesting subject for theoretical studies.

DFT calculations have been instrumental in understanding the stereoelectronic factors that govern the stability of different conformers. For instance, studies have shown that a combination of a β-fluoride at the anomeric position and a methoxycarbonyl substituent at C-6 is crucial for optimizing the stereoselective synthesis of L-idose derivatives. researchgate.netuq.edu.au DFT calculations revealed that this selectivity is due to a transition state gauche effect and an Sn–F interaction. researchgate.net

In aqueous solutions, reducing sugars like L-idose exist in a complex equilibrium of various tautomeric forms, including α and β pyranoses, α and β furanoses, and the open-chain aldehyde form. nih.govunimo.it While experimental techniques like NMR can quantify the major forms, computational methods like DFT are essential for understanding the energetic relationships between these tautomers and for characterizing transient or low-population species. acs.org

NMR studies have revealed that D-idose, the enantiomer of L-idose, shows a higher proportion of the open-chain form (0.8%) compared to other aldohexoses. unimo.it High-resolution ¹³C NMR studies on d-aldohexoses have successfully detected and quantified the small percentages of acyclic aldehyde and hydrate (B1144303) forms. acs.org For d-idose, the hydrate form was found to be 0.74% and the aldehyde form 0.09%. acs.org DFT calculations can model the potential energy surface of the ring-chain tautomerism, providing insights into the transition states and the factors influencing the equilibrium, such as solvent effects and intramolecular hydrogen bonding. mdpi.com The anomeric effect, which favors an axial orientation for an electronegative substituent at the anomeric carbon, is a key factor in these equilibria and can be accurately modeled using DFT. unimo.it

Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution at 30°C Data for the D-enantiomer is presented due to the availability of detailed experimental quantification. The equilibrium for L-idose is expected to be identical.

TautomerPercentage (%)
β-pyranose37
α-pyranose36
β-furanose16
α-furanose11
Hydrate0.74
Aldehyde0.09
Source: Adapted from high-resolution ¹³C NMR data. acs.org

A significant application of DFT in carbohydrate chemistry is the prediction of NMR spectroscopic parameters. This is particularly valuable for the structural elucidation of complex molecules and for understanding the relationship between conformation and spectroscopic observables. nih.gov For isotopically labeled compounds like L-Idose-2-¹³C, DFT can be used to predict the ¹³C chemical shift of the labeled carbon and the spin-spin coupling constants involving this nucleus.

The process involves optimizing the geometry of the different conformers of L-idose at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311+G**) and then calculating the NMR shielding tensors. nih.govmdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹³C chemical shifts are highly sensitive to the local geometry, including bond angles, dihedral angles, and the orientation of nearby functional groups. caltech.edu Therefore, accurate prediction of chemical shifts requires a proper conformational averaging of the calculated values for all significantly populated conformers in solution. mdpi.com

Similarly, DFT can calculate one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) carbon-carbon coupling constants. researchgate.net For L-Idose-2-¹³C, the coupling constants between C2 and its neighbors (C1 and C3) would be of particular interest. These coupling constants are dependent on the stereochemical relationship between the coupled nuclei and can provide valuable information about the conformation of the pyranose ring. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C Chemical Shifts (ppm) for D-Glucopyranose Anomers This table for a related aldohexose illustrates the typical accuracy of DFT predictions. Similar calculations would be applied to L-Idose-2-¹³C.

Carbonα-anomer (Calc.)α-anomer (Exp.)β-anomer (Calc.)β-anomer (Exp.)
C1103.492.7107.596.5
C283.172.185.874.8
C384.773.587.276.5
C480.870.280.870.2
C582.572.186.476.5
C671.861.271.861.2
Source: Compiled from data presented in computational NMR studies. mdpi.com Note: The calculated values are typically larger than experimental ones and are often scaled for better comparison.

Modeling Anomeric Equilibria and Tautomeric Forms

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for studying static structures and energetics, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. valencelabs.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For L-idose, MD simulations can provide insights into:

Conformational transitions: L-idose is known for its flexibility. MD simulations can map the transitions between different chair, boat, and skew conformations of the pyranose ring, revealing the timescales and pathways of these changes. acs.org

Solvation dynamics: MD simulations explicitly model the solvent (usually water), allowing for a detailed study of the hydration shell around L-idose and the role of water in stabilizing different conformers. nih.gov

Interaction with other molecules: The dynamic binding of L-idose to proteins or other molecules can be simulated, providing a view of the induced fit and conformational changes upon binding.

Force fields, which are sets of parameters describing the potential energy of the system, are crucial for accurate MD simulations. valencelabs.com Specific force fields for carbohydrates, such as GLYCAM and CHARMM, have been developed and refined to better reproduce the experimental properties of sugars like L-idose. acs.org Recent studies have evaluated the performance of different force fields, including polarizable ones like the Drude force field, in accurately modeling the conformational preferences of L-idose. acs.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Mechanisms

Many biological processes involve the enzymatic transformation of carbohydrates. Studying these reaction mechanisms requires methods that can treat the bond-breaking and bond-forming events of the reaction with high accuracy (quantum mechanics) while also accounting for the influence of the large protein environment (molecular mechanics). This is achieved through hybrid QM/MM methods. nih.govresearchgate.net

In a QM/MM simulation of an enzyme acting on L-idose (or L-Idose-2-¹³C), the QM region would typically include the substrate (L-idose), the key amino acid residues in the active site, and any cofactors. nih.gov The rest of the protein and the surrounding solvent are treated with a classical MM force field. researchgate.net

This approach allows researchers to:

Elucidate reaction pathways: By calculating the potential energy surface, the transition states and intermediates of the enzymatic reaction can be identified, providing a detailed mechanistic understanding. bioexcel.eu

Understand catalytic effects: The role of individual amino acid residues in stabilizing the transition state through electrostatics, hydrogen bonding, or steric effects can be quantified. researchgate.net

Interpret experimental data: QM/MM simulations can help interpret kinetic isotope effects and other experimental data, providing a theoretical framework for the observed reactivity.

While specific QM/MM studies on enzymes utilizing L-Idose-2-¹³C are not widely reported, the methodology is well-established for a variety of carbohydrate-active enzymes (CAZymes). bioexcel.eu Such studies on enzymes that process idose or iduronic acid (the oxidized form of idose) are critical for understanding their function and for the design of specific inhibitors. jst.go.jp

Future Directions and Emerging Research Avenues for L Idose 2 ¹³c

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

Future research will undoubtedly focus on creating more efficient, stereoselective, and atom-economical synthetic pathways. Key areas of development include:

C-5 Epimerization: Strategies involving the inversion of stereochemistry at the C-5 position of readily available D-glucose derivatives are promising. Recent studies have shown that radical-mediated reduction of C-5 bromo-D-glucuronides can yield L-iduronide products with selectivity influenced by the choice of protecting groups and anomeric substituents. researchgate.net For instance, combining a β-fluoride at the anomeric position with a methoxycarbonyl group at C-6 has been shown to optimize selectivity for the L-ido product. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: Leveraging the specificity of enzymes could overcome many challenges of traditional organic synthesis. The discovery and engineering of novel isomerases or epimerases that can act on D-sugar precursors could provide highly efficient routes to L-Idose. Chemoenzymatic strategies, which combine chemical steps with biocatalytic transformations, offer a powerful hybrid approach.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing flow-based methods for key steps in L-Idose synthesis could significantly reduce production time and cost.

| Hetero-bifunctional Spacer Synthesis | L-Idose Derivative | - | Demonstrates functionalization of the L-idose scaffold for probes. researchgate.net | Assumes a source of L-idose is already available. |

Integration with Advanced Imaging Techniques for In Situ Metabolic Tracing

The primary utility of L-Idose-2-¹³C is as a metabolic tracer. medchemexpress.com Future research will focus on integrating this tracer with cutting-edge imaging technologies to visualize and quantify metabolic fluxes in situ, providing unprecedented spatial and temporal resolution of biological processes.

Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, can map the spatial distribution of hundreds of molecules directly from tissue sections. nih.govnih.gov By administering L-Idose-2-¹³C to a biological system (e.g., an animal model or a 3D cell culture), MSI can be used to visualize the location of the tracer and its downstream metabolites within different anatomical structures or microenvironments. cam.ac.uk This could reveal metabolic heterogeneity in tumors or region-specific metabolism in organs like the brain and kidney. nih.gov

Hyperpolarized Magnetic Resonance Imaging (HP-MRI): MRI is a powerful non-invasive imaging modality, but its low sensitivity typically prevents the direct detection of low-concentration metabolites. nih.gov Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can increase the ¹³C NMR signal by several orders of magnitude. sigmaaldrich.com A hyperpolarized L-Idose-2-¹³C probe could be administered in vivo to enable real-time imaging of its uptake and conversion into downstream products, offering a non-radioactive method for dynamic metabolic imaging. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not an imaging technique in the traditional sense, high-resolution NMR spectroscopy remains a gold standard for determining the precise location of isotopic labels within a molecule. nih.gov This information is critical for detailed metabolic flux analysis (MFA). creative-proteomics.com Future work will involve using sophisticated NMR techniques, like 2D heteronuclear single quantum coherence (HSQC), to trace the ¹³C label from L-Idose-2-¹³C through complex metabolic networks, providing detailed quantitative data that can complement imaging studies. researchgate.net

Table 2: Advanced Imaging and Analytical Techniques for L-Idose-2-¹³C Tracing

Technique Principle Information Gained Potential Application with L-Idose-2-¹³C
Mass Spectrometry Imaging (MSI) Maps spatial distribution of molecules in tissue sections by mass-to-charge ratio. nih.gov In situ localization of L-Idose-2-¹³C and its metabolites. Visualizing metabolic heterogeneity in tumors; mapping organ-specific metabolic pathways. nih.govcam.ac.uk
Hyperpolarized ¹³C MRI (HP-MRI) Dramatically enhances the ¹³C MRI signal, allowing real-time metabolic imaging. sigmaaldrich.com In vivo, real-time flux of L-Idose-2-¹³C through metabolic pathways. Non-invasive assessment of disease progression or response to therapy by monitoring metabolic changes. nih.gov
High-Resolution NMR Spectroscopy Detects the precise position of ¹³C atoms within metabolites. nih.gov Quantitative flux rates through specific biochemical reactions and pathways. Detailed metabolic flux analysis in cell cultures or tissue extracts to build quantitative metabolic models. creative-proteomics.comresearchgate.net

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates metabolites and measures their mass isotopologue distributions. mdpi.com | Accurate quantification of ¹³C enrichment in a wide range of downstream metabolites. | Quantifying the contribution of L-idose to various metabolic pools (e.g., glycolysis, GAG synthesis). nih.gov |

Applications in Systems Biology and Multi-omics Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. frontiersin.org Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are central to this endeavor. nih.gov L-Idose-2-¹³C is poised to become a valuable tool in this context by providing a dynamic, functional readout of metabolic activity that can be integrated with other omics layers.

The core principle is to use tracer analysis to measure metabolic fluxes, which represent the actual output of the metabolic network. nih.gov This flux data can then be used to constrain and validate genome-scale metabolic models (GSMMs), which are computational representations of an organism's entire metabolic network. biorxiv.org For example, by tracking the fate of the ¹³C label from L-Idose-2-¹³C, researchers can quantify the flux through pathways involved in GAG synthesis. This data can then be correlated with the expression levels of genes and proteins (e.g., glycosyltransferases, sulfotransferases) involved in that same pathway to build more accurate and predictive models of cellular metabolism. researchgate.net This integrated approach can help uncover how metabolic networks are rewired in disease states or in response to therapeutic interventions. nih.govfrontiersin.org

Table 3: Integration of L-Idose-2-¹³C Tracing with Multi-omics Data

Omics Layer Data Provided Integration with L-Idose-2-¹³C Tracing Research Goal
Genomics DNA sequence, mutations, copy number variations. Correlate genetic variations with changes in L-idose metabolic flux. Identify genetic drivers of metabolic reprogramming in diseases like cancer.
Transcriptomics Gene expression levels (mRNA). Link changes in enzyme/transporter expression with measured metabolic pathway activity. nih.gov Understand the regulatory control of L-idose metabolism and GAG biosynthesis.
Proteomics Protein abundance, post-translational modifications. Connect the abundance of specific metabolic enzymes to the rate of reactions they catalyze. Validate that transcriptional changes translate to functional protein levels that alter metabolism.

| Metabolomics (unlabeled) | Steady-state levels (pool sizes) of metabolites. nih.gov | Combine flux data with pool size information for a more complete metabolic picture. | Differentiate between changes in pathway activity (flux) and simple accumulation of metabolites. |

Exploration of L-Idose-2-¹³C in Unconventional Biological Systems

Most metabolic research has focused on a limited set of model organisms and cell types. The unique structure of L-idose suggests it could have unappreciated roles in less-studied, or "unconventional," biological systems. L-Idose-2-¹³C provides the ideal tool to investigate these possibilities.

Microbial Metabolism: The gut microbiota represents a complex ecosystem with immense metabolic capabilities. nih.gov While the metabolism of common sugars is well-studied, the role of rare sugars like L-idose is largely unknown. Using L-Idose-2-¹³C as a tracer could identify which microbial species can utilize this sugar, what metabolic pathways are involved, and what end-products are produced. This could reveal novel metabolic interactions between microbes and the host, particularly as L-iduronic acid (derived from L-idose) is a key component of GAGs that mediate host-pathogen interactions. wikipedia.org

Pathogenic Organisms: Some L-sugars are known to be components of the surface polysaccharides of pathogenic bacteria, which are often crucial for virulence and immune evasion. researchgate.net Isotopic tracing with L-Idose-2-¹³C could be used to probe the biosynthesis of these structures in pathogens, potentially identifying novel targets for antimicrobial drugs.

Specific Disease Models: L-idose has been identified as an excellent substrate for the enzyme aldose reductase, which is implicated in the pathology of diabetic complications. researchgate.netnih.gov L-Idose-2-¹³C could be used in models of diabetes to trace the activity of the polyol pathway in situ and investigate how its flux contributes to cellular damage, providing a more specific probe than D-glucose. researchgate.net

Table 4: Potential Research in Unconventional Systems Using L-Idose-2-¹³C

Unconventional System Key Question Potential of L-Idose-2-¹³C
Gut Microbiome Can gut microbes metabolize L-idose, and what are the products? Trace the uptake and conversion of L-idose by specific bacterial phyla or species. nih.gov
Pathogenic Bacteria Is L-idose a precursor for bacterial surface glycans? Determine if the ¹³C label is incorporated into virulence factors like capsular polysaccharides. researchgate.net
Extremophiles Do organisms in extreme environments utilize rare sugar pathways? Probe for novel metabolic pathways that may confer survival advantages.

| Models of Diabetic Complications | What is the in vivo flux through the aldose reductase pathway? | Quantify the conversion of L-idose to iditol as a direct measure of aldose reductase activity. nih.gov |

Computational Design of L-Idose-Based Probes and Inhibitors

The structural features of L-idose make it an attractive scaffold for the computational design of novel molecular tools. By combining computational modeling with chemical synthesis, researchers can develop highly specific probes for imaging and potent inhibitors for therapeutic intervention.

Structure-Based Inhibitor Design: L-iduronic acid, the C6-oxidized form of L-idose, is the key sugar residue in GAGs like heparin that mediates binding to a vast number of proteins, including growth factors and chemokines. wikipedia.orgresearchgate.net High-resolution structures of these protein-GAG complexes can be used as templates for the in silico design of L-idose-based mimetics. nih.govfrontiersin.org Computational techniques like molecular docking and molecular dynamics simulations can predict how modifications to the L-idose scaffold would enhance binding affinity and selectivity for a specific protein target, leading to the development of novel anti-inflammatory or anti-cancer agents. researchgate.net

Design of Activity-Based Probes (ABPs): ABPs are powerful chemical tools that covalently bind to the active site of specific enzymes, allowing for their detection and characterization within complex biological samples. universiteitleiden.nlnih.gov A future direction is the design of L-idose-based ABPs. For example, an L-idose scaffold could be fitted with a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). Computational docking could be used to optimize the scaffold's fit into the active site of a target enzyme (e.g., an enzyme involved in GAG metabolism), ensuring specific labeling. nih.gov A ¹³C label could also be incorporated to create a multimodal probe for detection by both fluorescence and mass spectrometry.

Virtual Screening: Large chemical libraries can be screened in silico to identify compounds that are structurally similar to L-idose and predicted to bind to a target of interest. mdpi.comnih.gov This computational pre-screening can drastically reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new L-idose-based drugs and probes.

Table 5: Computational Approaches for Designing L-Idose-Based Tools

Computational Method Description Application for L-Idose
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. mdpi.com Docking L-idose analogues into the active sites of enzymes (e.g., aldose reductase, glycosyltransferases) to guide inhibitor design.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time, revealing conformational flexibility. Studying the conformational dynamics of L-idose and L-iduronic acid within GAG chains to understand protein recognition. mdpi.com
Structure-Based Design Uses the 3D structure of a target to rationally design high-affinity ligands. researchgate.net Designing L-idose-based mimetics that specifically block GAG-protein interactions implicated in disease. nih.gov

| Virtual Screening | Computationally screens large libraries of compounds for potential hits against a target. nih.gov | Identifying novel scaffolds with L-idose-like features for development as new therapeutic leads. |

Q & A

Basic: What are the key steps in synthesizing L-Idose-2-13C, and how can isotopic purity be ensured?

Synthesizing this compound involves isotopic labeling at the C2 position. A methodologically robust approach includes:

  • Precursor Selection : Use 13C-enriched precursors (e.g., glucose derivatives) and enzymatic or chemical methods to introduce the label .
  • Chromatographic Purification : Employ HPLC or ion-exchange chromatography to isolate the labeled product, with purity assessed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Validation : Confirm isotopic incorporation (>98% purity) using quantitative NMR (qNMR) and compare 13C chemical shifts with unlabeled analogs .

Basic: Which analytical techniques are critical for characterizing this compound in metabolic studies?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to verify structural integrity and isotopic enrichment. For example, the C2 position in this compound shows distinct 13C coupling patterns in HSQC spectra .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular mass and isotopic distribution. Fragmentation patterns help identify degradation products .
  • Chromatography : LC-MS/MS for quantifying trace impurities and ensuring batch consistency .

Advanced: How should experimental designs be optimized for tracing this compound in dynamic metabolic pathways?

Advanced methodologies require:

  • Pulse-Chase Labeling : Administer this compound in controlled pulses to track temporal incorporation into metabolites (e.g., glycans or glycolipids) .
  • Compartmental Modeling : Use kinetic models to distinguish intracellular vs. extracellular metabolic fluxes, accounting for isotopic dilution .
  • Control Experiments : Compare with unlabeled L-Idose to isolate 13C-specific effects and validate signal-to-noise ratios in MS/NMR data .

Advanced: How can researchers resolve contradictions in isotopic enrichment data for this compound across studies?

Contradictions often arise from:

  • Sample Preparation Variability : Standardize protocols for cell lysis, extraction solvents, and quenching methods to minimize artifactual degradation .
  • Analytical Sensitivity : Cross-validate findings using orthogonal techniques (e.g., NMR for absolute quantification vs. MS for sensitivity) .
  • Replication : Conduct triplicate experiments with independent batches of this compound to assess reproducibility .

Advanced: What strategies ensure ethical and rigorous data sharing in this compound research?

  • Open-Access Repositories : Deposit raw NMR/MS data in platforms like MetaboLights, ensuring anonymization and adherence to FAIR principles .
  • Ethical Documentation : Disclose synthesis protocols, purity thresholds, and potential conflicts of interest in publications .
  • Peer Review : Engage interdisciplinary reviewers to evaluate methodological transparency and data robustness .

Basic: How to conduct a scoping review of existing literature on this compound applications?

Follow a structured framework:

  • Database Selection : Use PubMed, SciFinder, and Reaxys to retrieve primary studies. Exclude non-peer-reviewed sources .
  • Inclusion Criteria : Focus on studies detailing synthesis, isotopic labeling efficiency, or metabolic applications. Tabulate key parameters (e.g., labeling yield, analytical methods) .
  • Gap Analysis : Identify understudied areas, such as long-term stability of this compound in biological matrices .

Advanced: What statistical approaches are recommended for analyzing time-resolved 13C tracing data with this compound?

  • Multivariate Analysis : Apply PCA or PLS-DA to differentiate metabolic clusters influenced by isotopic labeling .
  • Bayesian Inference : Model uncertainty in flux measurements, incorporating prior knowledge of enzyme kinetics .
  • Error Propagation : Calculate uncertainties from MS/NMR measurements and integrate them into kinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.